
Benzenamine,2-(1-cyclohexen-1-yl)-n,n-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 2-(1-cyclohexen-1-yl)-n,n-dimethyl-: is an organic compound with the molecular formula C12H15N It is a derivative of benzenamine, where the amino group is substituted with a 1-cyclohexen-1-yl group and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 2-(1-cyclohexen-1-yl)-n,n-dimethyl- typically involves the reaction of benzenamine with cyclohexene under specific conditions. The reaction is catalyzed by an acid or base, and the temperature and pressure are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as catalytic hydrogenation or the use of specialized reactors to optimize yield and purity. The process may also include purification steps such as distillation or crystallization to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzenamine, 2-(1-cyclohexen-1-yl)-n,n-dimethyl- can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: It can participate in substitution reactions where the amino group or the cyclohexenyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinone derivatives, while reduction may produce cyclohexylamine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Benzenamine, 2-(1-cyclohexen-1-yl)-n,n-dimethyl- is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and dyes.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its unique structure allows it to interact with various biological molecules, making it a valuable tool in biochemical studies.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may act as inhibitors or activators of specific enzymes, offering possibilities for drug development.
Industry: Industrially, Benzenamine, 2-(1-cyclohexen-1-yl)-n,n-dimethyl- is used in the manufacture of polymers, resins, and other materials. Its chemical properties make it suitable for use in coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of Benzenamine, 2-(1-cyclohexen-1-yl)-n,n-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Benzenamine: The parent compound, with a simpler structure and different chemical properties.
Cyclohexylamine: A related compound with a cyclohexyl group attached to the amino group.
N,N-Dimethylaniline: Another derivative of benzenamine with two methyl groups attached to the amino group.
Uniqueness: Benzenamine, 2-(1-cyclohexen-1-yl)-n,n-dimethyl- is unique due to the presence of both the cyclohexenyl and dimethyl groups. This combination imparts distinct chemical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Propiedades
Número CAS |
10483-02-0 |
|---|---|
Fórmula molecular |
C14H19N |
Peso molecular |
201.31 g/mol |
Nombre IUPAC |
2-(cyclohexen-1-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C14H19N/c1-15(2)14-11-7-6-10-13(14)12-8-4-3-5-9-12/h6-8,10-11H,3-5,9H2,1-2H3 |
Clave InChI |
LAOCIFKPLOQQBW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=CC=C1C2=CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methoxy-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B14011630.png)

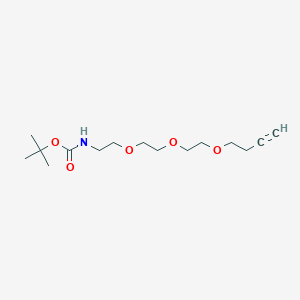
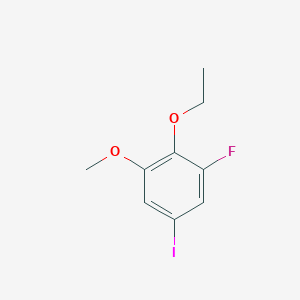
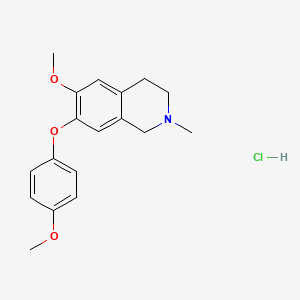
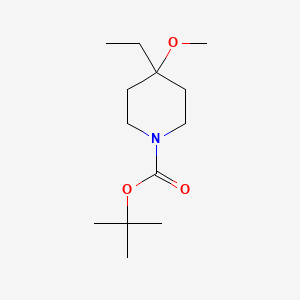
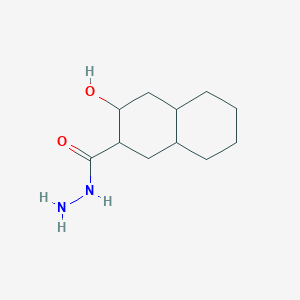

![Ethyl 2-[(4-tert-butylphenyl)methylsulfanyl]acetate](/img/structure/B14011665.png)


![3-{[(e)-(4-Methoxyphenyl)methylidene]amino}phenol](/img/structure/B14011684.png)

![2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-morpholin-4-ylethanone;ethanesulfonic acid](/img/structure/B14011698.png)
